molecular formula C10H12BrNO B1282104 3-(4-Bromophenoxy)pyrrolidine CAS No. 337912-68-2

3-(4-Bromophenoxy)pyrrolidine

Cat. No.: B1282104
CAS No.: 337912-68-2
M. Wt: 242.11 g/mol
InChI Key: XOUVGXLUIDZSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms The compound also includes a bromophenoxy group attached to the pyrrolidine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenoxy)pyrrolidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially inhibiting or activating them depending on the context. For instance, pyrrolidine derivatives have been shown to possess antibacterial, antifungal, and anticancer activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Pyrrolidine derivatives have been reported to induce apoptotic cell death in cancer cells and exhibit antiproliferative effects . Additionally, they can modulate inflammatory responses and exhibit neuroprotective properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, pyrrolidine derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyrrolidine derivatives have been shown to affect the metabolism of lipids, carbohydrates, and proteins . These interactions can lead to changes in metabolic homeostasis and influence overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-bromophenol with pyrrolidine under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)pyrrolidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs with different properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.

Scientific Research Applications

3-(4-Bromophenoxy)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenoxy)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenoxy)pyrrolidine: Contains a fluorine atom in place of bromine.

    3-(4-Methylphenoxy)pyrrolidine: Features a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenoxy)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens or functional groups, making this compound valuable for certain applications.

Properties

IUPAC Name

3-(4-bromophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUVGXLUIDZSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514670
Record name 3-(4-Bromophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337912-68-2
Record name 3-(4-Bromophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenoxy)pyrrolidine
Reactant of Route 2
3-(4-Bromophenoxy)pyrrolidine
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenoxy)pyrrolidine
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenoxy)pyrrolidine
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenoxy)pyrrolidine
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenoxy)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.